3-Methoxybiphenyl

描述

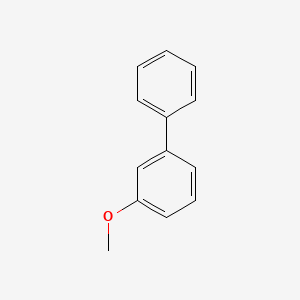

3-Methoxybiphenyl (C₁₃H₁₂O, MW = 184.24 g/mol) is a biphenyl derivative with a methoxy (-OCH₃) group at the 3-position of one benzene ring. It is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts , and characterized by distinct spectral properties:

- ¹H NMR (CDCl₃): δ 7.61 (d, J = 7.5 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.39–7.35 (m, 2H), 3.88 (s, 3H) .

- MS: [M⁺] m/z = 184.09 (calculated), 184 (observed) .

The compound serves as a precursor in pharmaceuticals and materials science, particularly in HIV protease inhibitor design and organic synthesis .

属性

IUPAC Name |

1-methoxy-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMIWCAOEFUBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292969 | |

| Record name | 3-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-56-6 | |

| Record name | 3-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Grignard Reaction-Based Synthesis

One of the most established methods for synthesizing related compounds such as 3-methoxypropiophenone (a close precursor or analog) involves the formation of Grignard reagents from m-methoxybromobenzene, followed by reaction with nitriles or other electrophiles. Although this method is primarily described for 3-methoxypropiophenone, the underlying Grignard chemistry principles are applicable to 3-methoxybiphenyl synthesis via appropriate electrophilic partners.

- Magnesium powder and anhydrous aluminum chloride are added to a reactor.

- A solution of m-methoxybromobenzene in tetrahydrofuran (THF) is slowly added at 30-80°C to form the Grignard reagent.

- The Grignard reagent then reacts with an electrophile such as propionitrile.

- After reaction completion, acidic work-up with hydrochloric acid decomposes the addition product.

- Organic phase is separated, and solvent is removed by distillation to isolate the product.

- Simple operation and advanced technology.

- Solvent (THF) is recyclable.

- Suitable for industrial-scale production.

- High yields reported (up to 88.6%) and high purity (>99.44%).

Example Data from Patent CN106518635A:

| Parameter | Condition/Value |

|---|---|

| Magnesium powder | 24.0 g (1.0 mol) |

| Anhydrous AlCl3 | 3.0 g |

| m-Methoxybromobenzene | 187.1 g (1.0 mol) |

| THF volume | 300 mL |

| Temperature | 50-55 °C (slight reflux) |

| Propionitrile | 55.1 g (1.0 mol) |

| Reaction time | 1-2 hours after addition |

| Work-up acid | 3.0 mol/L HCl |

| Yield | 78.3% (for 3-methoxypropiophenone) |

| Purity (liquid phase) | >99.44% |

This method, while described for 3-methoxypropiophenone, demonstrates the utility of Grignard reagents derived from m-methoxybromobenzene, which can be adapted for this compound synthesis by choosing appropriate electrophiles.

Birch Reduction and Reductive Alkylation Methods

Birch reduction is a valuable method for the reductive functionalization of aromatic rings and has been applied to biphenyl derivatives. In the context of this compound, reductive alkylation on the anisole ring (methoxy-substituted phenyl) has been reported.

- Biphenyl is subjected to Birch reduction using alkali metals (e.g., sodium or lithium) in liquid ammonia.

- The resulting radical anions or dianions are trapped with electrophiles such as alkyl halides.

- This method enables selective methylation or alkylation at specific positions on the biphenyl ring.

- The reaction proceeds via SN2 mechanisms under ammonia-free or ammonia-containing conditions.

- Reductive methylation of 3-methylbiphenyl leads to ipso-methylation products.

- The reaction conditions (choice of metal, presence of ammonia) influence the regioselectivity and yield.

- Yields for reductive alkylation can vary, with reported values around 41-99% depending on conditions and substrates.

Representative Reaction Scheme:

| Step | Description |

|---|---|

| Starting material | This compound or biphenyl derivative |

| Reducing agent | Li or Na in NH3 (liquid ammonia) |

| Electrophile | Methyl bromide or other alkyl halides |

| Reaction mechanism | SN2 on radical anion/dianion intermediates |

| Yield | Up to 99% (varies with substrate and conditions) |

This method allows direct functionalization of biphenyl rings, including methoxy-substituted ones, enabling the synthesis of this compound derivatives with high regioselectivity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Grignard method described in patent CN106518635A shows a robust industrial process with solvent recycling and high purity products, indicating its suitability for large-scale synthesis.

- Birch reduction methods provide mechanistic insight into selective functionalization of biphenyl rings, useful for tailoring this compound derivatives.

- Continuous flow adaptations of Grignard reactions have been reported recently, improving safety and scalability for related compounds, which could be extended to this compound synthesis.

- Reaction monitoring techniques such as 1H NMR and GC-MS are critical for confirming product identity and purity in these syntheses.

化学反应分析

Types of Reactions:

Oxidation: 3-Methoxybiphenyl can undergo oxidation reactions to form various oxidized products.

Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized biphenyl derivatives.

Reduction: Hydroxybiphenyl derivatives.

Substitution: Substituted biphenyl derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

3-Methoxybiphenyl serves as a significant scaffold in the development of pharmaceutical compounds. Its structural modifications can enhance biological activity, particularly in the context of neuroprotective agents and dopamine receptor agonists.

Neuroprotective Agents

Research indicates that structural modifications of biphenyl derivatives, including the introduction of methoxy groups, can lead to compounds with neuroprotective properties. For example, modifications on the biphenyl moiety have been studied for their potential in treating Parkinson's disease (PD). Compounds derived from this compound have demonstrated high affinity for dopamine D2 and D3 receptors, which are critical in PD treatment .

Case Study: D-264

A notable case study involves the compound D-264, which showed promising neuroprotective effects in animal models. Structural modifications involving methoxy and hydroxyl groups on the biphenyl ring improved selectivity for D3 receptors, enhancing its therapeutic potential .

Material Science

This compound is also utilized in material science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

The compound's electron-rich nature makes it an excellent candidate for use in OLEDs. Its derivatives are being explored for their role in improving the efficiency and stability of light-emitting materials .

Liquid Crystals

Furthermore, this compound derivatives are integral components in liquid crystal displays (LCDs). Their unique molecular structure allows for effective manipulation of optical properties, making them suitable for display technologies .

Environmental Applications

In environmental chemistry, this compound has been studied for its role in the biodegradation of polychlorinated biphenyls (PCBs).

Biodegradation Studies

Research has shown that certain bacterial strains can effectively degrade PCBs into less harmful substances. The presence of methoxy groups in biphenyl compounds can influence their biodegradability and interaction with microbial enzymes .

Data Tables

作用机制

The mechanism of action of 3-Methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of this compound being used .

相似化合物的比较

Positional Isomers: 2- and 4-Methoxybiphenyl

Key Findings :

Di-Substituted Derivatives: 3,5-Dimethoxybiphenyl and 3,5-Dimethylbiphenyl

Key Findings :

- Introducing a second methoxy group at the 5-position (3,5-Dimethoxybiphenyl) drastically enhances antiviral potency compared to this compound, highlighting the importance of substituent number and symmetry in drug design .

- Methyl groups (3,5-Dimethylbiphenyl) improve enzyme binding but lack the polar interactions necessary for antiviral efficacy .

Functionalized Derivatives: 3'-Methoxybiphenyl-2-yl Acetic Acid

Key Findings :

- Carboxylic acid functionalization (e.g., 3'-Methoxybiphenyl-2-yl acetic acid) expands utility in medicinal chemistry, enabling hydrogen bonding in drug-target interactions .

生物活性

3-Methoxybiphenyl, an organic compound with the molecular formula , consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached at the third position of one of the rings. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.

Target Enzymes and Pathways

The primary biological activity of this compound involves its interaction with specific enzymes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for folate metabolism and DNA synthesis. This inhibition suggests potential applications in cancer treatment, as many cancer therapies target rapidly dividing cells that rely on folate for DNA synthesis.

Furthermore, this compound has been linked to the modulation of beta-secretase 1 , an enzyme involved in the processing of amyloid precursor protein, which is crucial in Alzheimer's disease pathology. By influencing this pathway, the compound may offer neuroprotective benefits.

Biological Activities

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity . For example, studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and altering gene expression related to cell survival. The compound's structural features contribute to its ability to interact with various biomolecules, enhancing its therapeutic potential.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity . This effect is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in various cancer lines | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Neuroprotective | Modulates beta-secretase 1 activity |

Case Study: Dihydrofolate Reductase Inhibition

A study focused on the inhibitory effects of this compound on dihydrofolate reductase revealed an IC₅₀ value indicating effective inhibition at low concentrations. This suggests potential for developing new therapeutic agents targeting folate metabolism in cancer cells.

The pharmacokinetics of this compound remain largely unexplored; however, its interactions with enzymes suggest that it may have favorable bioavailability profiles. The methoxy group potentially enhances solubility and permeability across biological membranes, which is critical for drug development.

常见问题

Q. What are the recommended synthetic routes for 3-Methoxybiphenyl in laboratory settings?

Methodological Answer: this compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and boronic acids. For example, palladium-catalyzed coupling of 3-methoxyphenylboronic acid with bromobenzene under inert conditions yields this compound. Reaction optimization should include solvent selection (e.g., toluene or THF), base (e.g., Na₂CO₃), and temperature control (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Mass spectrometry (MS) confirmation (e.g., observed [M]⁺ at m/z 184) ensures structural fidelity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Follow OSHA and GHS guidelines:

- Respiratory protection: Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) in dusty environments.

- Skin protection: Wear nitrile gloves and lab coats to prevent dermal exposure.

- Eye protection: Safety goggles or face shields are mandatory during transfers.

- Engineering controls: Use fume hoods for reactions and local exhaust ventilation for powder handling.

- Emergency measures: Immediate eye rinsing (15 minutes) with water and medical consultation if ingested or inhaled .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or instrument calibration. To resolve:

Cross-validate data: Compare with NIST Standard Reference Data or peer-reviewed studies.

Control experiments: Re-run spectra under identical conditions (e.g., solvent, temperature).

Advanced techniques: Use high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out isomers.

Collaborative analysis: Share raw data with third-party labs for independent verification .

Q. What are the challenges in designing catalytic reactions using this compound as a substrate?

Methodological Answer: Challenges include:

- Steric hindrance: The methoxy group at the meta position may limit access to catalytic active sites.

- Electronic effects: Electron-donating methoxy groups can deactivate electrophilic substitution reactions.

Solutions: - Use directing groups (e.g., boronates) to enhance regioselectivity in cross-couplings.

- Optimize catalysts (e.g., Pd/Cu bimetallic systems) to improve turnover frequency .

Q. How to assess the purity of this compound in complex reaction mixtures?

Methodological Answer: Employ a multi-method approach:

HPLC-UV/Vis: Use a C18 column with acetonitrile/water gradient (retention time ~12–15 min).

GC-MS: Monitor for side products (e.g., biphenyl derivatives) using a DB-5 column.

Melting point analysis: Compare observed mp (literature range: 45–48°C) with certified standards.

Elemental analysis: Verify C, H, O content (theoretical: C 84.8%, H 6.5%, O 8.7%) .

Q. What computational methods support the study of this compound's electronic properties?

Methodological Answer:

Q. How to analyze the environmental impact of this compound in laboratory waste?

Methodological Answer:

Q. What are the known derivatives of this compound and their applications?

Methodological Answer:

Q. How to address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., HEK293) and positive controls.

- Dose-response curves: Calculate IC₅₀ values with 95% confidence intervals.

- Meta-analysis: Pool data from multiple studies using PRISMA guidelines to identify trends .

Notes

- Data Sources: Relies on NIST, peer-reviewed catalysis studies, and safety guidelines from TCI America and Combi-Blocks.

- Formatting: Questions categorized by complexity; methodological answers include experimental design and validation steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。